Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Overview
Description
“Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-” is a chemical compound . It is an analogue of σ Receptor Ligand 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophilicity . It has potential use as Positron Emission Tomography Radiotracers .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 435.4±35.0 °C, a predicted density of 1.04±0.1 g/cm3, and a predicted acidity coefficient (pKa) of 7.99±0.10 .Scientific Research Applications
Synthesis and Molecular Structure
Piperazine derivatives have been synthesized and studied for their molecular structure and interactions. For example, Spencer et al. (2002) synthesized 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, which were evaluated for their inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).
Therapeutic and Diagnostic Applications
Some piperazine derivatives are explored for therapeutic and diagnostic applications in oncology. Abate et al. (2011) discussed analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydro-naphthalen-1-yl)propyl]piperazine (PB28), which were modified to reduce lipophilicity for potential use as positron emission tomography radiotracers (Abate et al., 2011).
Antagonist Activity
Watanabe et al. (1992) synthesized bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with a piperazine group and tested them for 5-HT2 and alpha 1 receptor antagonist activity (Watanabe et al., 1992).
Antimicrobial and Anticancer Activities
Rajkumar et al. (2014) synthesized piperazine derivatives and screened them for their in vitro antimicrobial activities, finding that some compounds showed excellent antibacterial and antifungal activities (Rajkumar et al., 2014).
Potential In Vivo Applications
Kassiou et al. (2005) studied the in vivo evaluation of a PET radioligand based on a cyclohexyl piperazine derivative, highlighting its potential for studying sigma-2 receptors in the brain using PET (Kassiou et al., 2005).
Antifungal Activity
Wieczorek et al. (2014) investigated 3-Piperazine-bis(benzoxaborole) for its antifungal activity against several filamentous fungi, showing higher inhibitory activity than standard antibiotics (Wieczorek et al., 2014).
properties
IUPAC Name |
1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35BN2O2/c1-21(2)22(3,4)27-23(26-21)18-10-12-20(13-11-18)25-16-14-24(15-17-25)19-8-6-5-7-9-19/h10-13,19H,5-9,14-17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSSCGRMCICPAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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